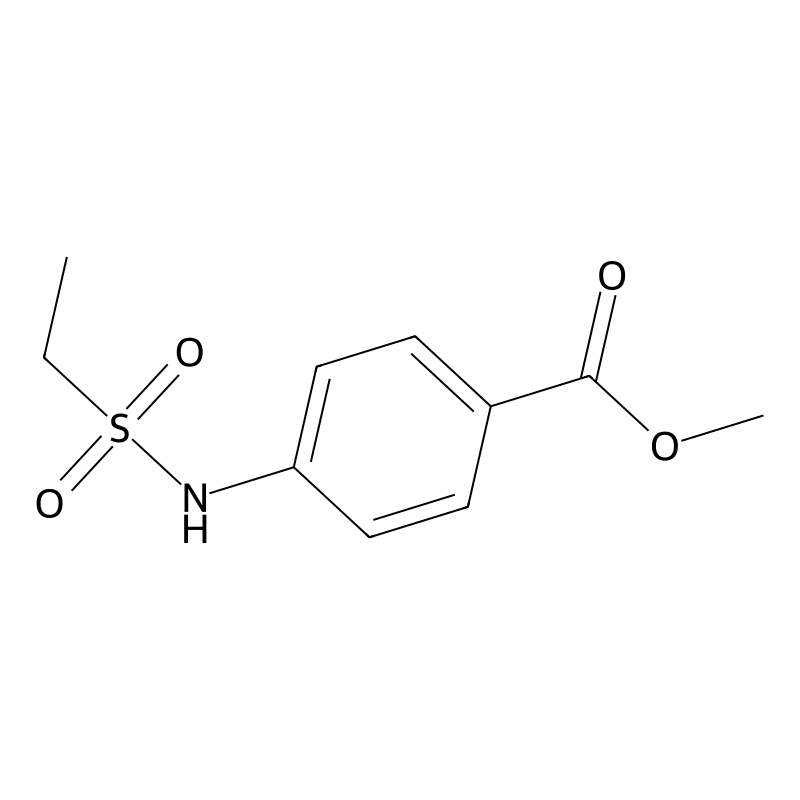

Methyl 4-ethanesulfonamidobenzoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Methyl 4-ethanesulfonamidobenzoate is an organic compound characterized by its molecular formula and a molecular weight of approximately 243.28 g/mol. This compound features a benzoate moiety with a methyl group and an ethylsulfonamide substituent, making it a sulfonamide derivative. Its structure includes a benzene ring attached to a carboxylate group and an ethylsulfonamide group, which contributes to its unique chemical properties and potential biological activities.

- Hydrolysis: The ester bond can be hydrolyzed in the presence of water or aqueous acids/bases, leading to the formation of the corresponding alcohol and sulfonamide.

- Nucleophilic Substitution: The sulfonamide group can undergo nucleophilic attack by amines or alcohols, resulting in the formation of new derivatives.

- Electrophilic Aromatic Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or sulfonation, depending on the conditions and reagents used.

Several synthetic routes can be employed to produce methyl 4-ethanesulfonamidobenzoate:

- Direct Esterification: This method involves reacting 4-ethanesulfonamidobenzoic acid with methanol in the presence of an acid catalyst, typically under reflux conditions.

- Sulfonamide Formation: The synthesis may also involve the reaction of benzoic acid derivatives with ethylsulfonamide, followed by esterification with methanol.

- Ugi Reaction: A multi-component reaction that can yield sulfonamide derivatives, including this compound, through the combination of amines, carboxylic acids, and isocyanides.

Methyl 4-ethanesulfonamidobenzoate has various applications:

- Pharmaceuticals: Due to its potential antibacterial properties, it may be explored for use in developing new antimicrobial agents.

- Chemical Research: It serves as a building block in organic synthesis for creating more complex molecules or studying reaction mechanisms involving sulfonamides.

- Agricultural Chemicals: There may be potential applications in agrochemicals where similar compounds are utilized for pest control.

Methyl 4-ethanesulfonamidobenzoate can be compared with several similar compounds based on their structural features and biological activities:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Sulfanilamide | Simple sulfanilamide structure | First sulfa drug used; broad antibacterial activity |

| Methylsulfanilamide | Methylated derivative of sulfanilamide | Enhanced solubility and bioavailability |

| Ethyl 4-aminobenzoate | Amino group instead of sulfonamide | Exhibits different pharmacological profiles |

| Benzene sulfonamide | Basic sulfonamide structure | Used in various pharmaceutical applications |

The uniqueness of methyl 4-ethanesulfonamidobenzoate lies in its specific combination of the benzoic acid framework with an ethylsulfonamide moiety, which may confer distinct physicochemical properties and biological activities compared to other similar compounds.